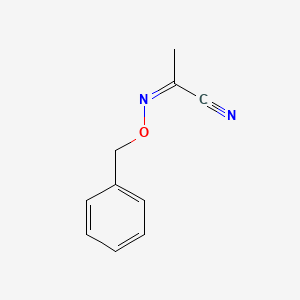
Pyruvonitrile, O-benzyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyruvonitrile, O-benzyloxime is an organic compound that belongs to the class of oxime ethers It is characterized by the presence of a benzyloxime group attached to a pyruvonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyruvonitrile, O-benzyloxime can be synthesized through the reaction of pyruvonitrile with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and can be facilitated by phase transfer catalysis and ultrasound irradiation, which enhance the reaction rate and yield . Another method involves the use of grindstone chemistry, where the reactants are ground together in the presence of bismuth oxide, providing a solvent-free and environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyruvonitrile, O-benzyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The benzyloxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to improve efficiency.
Major Products Formed
The major products formed from these reactions include nitrile oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, pyruvonitrile, O-benzyloxime is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, derivatives of this compound have been evaluated for their antimicrobial and antibacterial activities. Studies have shown that these derivatives exhibit significant activity against Gram-positive bacteria and Mycobacterium tuberculosis, making them potential candidates for the development of new antibiotics .
Industry
In the industrial sector, this compound and its derivatives are used in the production of agrochemicals, such as herbicides and fungicides. Their ability to act as intermediates in the synthesis of bioactive compounds makes them valuable in the development of new agricultural products .
Mécanisme D'action
The mechanism of action of pyruvonitrile, O-benzyloxime involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to pyruvonitrile, O-benzyloxime include other oxime ethers, such as acetyl cyanide and various substituted benzyloxime derivatives . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
This compound is unique due to its specific combination of the pyruvonitrile and benzyloxime groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications.
Propriétés
Numéro CAS |
10388-98-4 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
(1Z)-N-phenylmethoxyethanimidoyl cyanide |
InChI |
InChI=1S/C10H10N2O/c1-9(7-11)12-13-8-10-5-3-2-4-6-10/h2-6H,8H2,1H3/b12-9- |
Clé InChI |
XCAOHAULIHZYCV-XFXZXTDPSA-N |
SMILES isomérique |
C/C(=N/OCC1=CC=CC=C1)/C#N |
SMILES canonique |
CC(=NOCC1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















